N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
Description
Historical Evolution of Proteolysis-Targeting Chimeras (PROTACs) in Targeted Protein Degradation
The development of PROTACs spans two decades, beginning with peptide-based chimeras and evolving into orally bioavailable clinical candidates. In 2001, Crews and Deshaies first demonstrated that a bifunctional peptide could degrade methionine aminopeptidase-2 by linking it to an E3 ligase-recruiting moiety. However, these early constructs faced challenges such as poor cell permeability and stability.
A pivotal advancement occurred in 2015 with the introduction of dBET1 , a PROTAC utilizing a CRBN-binding thalidomide derivative and a BET protein-targeting ligand. This molecule demonstrated robust degradation of BET proteins in vivo, validating PROTACs as viable therapeutics. By 2020, clinical proof-of-concept was achieved with PROTACs targeting androgen receptor (AR) and estrogen receptor (ER), leading to their entry into Phase I/II trials for prostate and breast cancers, respectively.
The compound This compound builds upon these milestones by incorporating a PEG3 linker —a structural innovation that enhances solubility and pharmacokinetics compared to earlier alkyl or aryl linkers.
Structural and Functional Role of Cereblon (CRBN)-Binding Moieties in PROTAC Design
CRBN, a substrate receptor of the CRL4 E3 ubiquitin ligase complex, has become a cornerstone of PROTAC design due to its ligandability and tissue ubiquity. Thalidomide and its analogs (e.g., lenalidomide, pomalidomide) bind CRBN and modulate its substrate specificity, enabling the recruitment of neo-substrates for degradation.
The CRBN-binding moiety in This compound is derived from a 2,6-dioxopiperidin-3-yl isoindoline scaffold, a hallmark of immunomodulatory drugs (IMiDs). This moiety facilitates the formation of a ternary complex between CRBN, the PROTAC, and the target protein (Figure 1).
Table 1: Comparison of E3 Ligase Ligands in PROTAC Design
| E3 Ligase | Ligand | Target Protein | Advantages |
|---|---|---|---|
| CRBN | Thalidomide derivatives | IDO1, BET | Oral bioavailability, broad applicability |
| VHL | Peptidic ligands | HIF-1α | High specificity |
| MDM2 | Nutlin-3a | p53 | Oncogenic target relevance |
The PEG3 linker in this compound bridges the CRBN binder and IDO1-targeting moiety, optimizing the distance and flexibility required for productive ternary complex formation. Computational modeling suggests that linkers exceeding 10 Å are critical for engaging proteins with large binding interfaces, such as IDO1.
Significance of IDO1 as a Therapeutic Target in Glioblastoma and Immuno-Oncology
IDO1 catalyzes the oxidation of tryptophan to kynurenine, fostering an immunosuppressive tumor microenvironment by depleting tryptophan and accumulating kynurenine metabolites. In glioblastoma, IDO1 overexpression correlates with poor prognosis and resistance to checkpoint inhibitors.
Traditional IDO1 inhibitors (e.g., epacadostat) failed in clinical trials due to compensatory mechanisms and non-enzymatic IDO1 functions. PROTACs like This compound address these limitations by degrading IDO1 entirely, thereby abolishing both enzymatic and scaffolding roles.
Table 2: IDO1 Functions in Glioblastoma Immunosuppression
| Function | Mechanism | Therapeutic Impact of Degradation |
|---|---|---|
| Tryptophan catabolism | Depletes local tryptophan, inhibiting T-cell activation | Restores antitumor immunity |
| NF-κB activation | Non-enzymatic signaling via SOCS3 | Reduces pro-tumorigenic signaling |
| PD-L1 upregulation | Synergizes with checkpoint molecules | Enhances checkpoint inhibitor efficacy |
In preclinical models, IDO1 degradation via PROTACs suppressed kynurenine production by >80% and extended survival in glioblastoma-bearing mice. The compound’s 4-oxyacetamide group ensures high affinity for IDO1, while its PEG3 linker minimizes off-target interactions.
Properties
IUPAC Name |
N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O9/c26-8-2-10-35-12-14-37-15-13-36-11-3-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTISTYQNGDOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCOCCOCCOCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide , also known as Thalidomide-O-amido-C3-PEG3-C1-NH2, exhibits significant biological activity, particularly in the context of drug development and therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its potential in clinical settings.
Basic Information
| Property | Details |
|---|---|
| CAS Number | 1799711-29-7 |
| Molecular Formula | C27H35F3N4O11 |
| Molecular Weight | 648.58 g/mol |
| IUPAC Name | This compound 2,2,2-trifluoroacetate |
The compound is characterized by a complex structure that includes multiple functional groups conducive to biological activity.
The biological activity of this compound is primarily attributed to its interaction with various protein targets involved in critical physiological processes. Notably, it has been studied for its role in inhibiting human carbonic anhydrase II (hCAII), a metalloenzyme essential for maintaining acid-base balance and facilitating CO₂ transport in tissues .
In vitro studies have demonstrated that this compound can effectively degrade hCAII through a PROTAC (proteolysis-targeting chimera) mechanism. This involves binding to both the target protein (hCAII) and an E3 ligase (CRBN), leading to ubiquitination and subsequent proteasomal degradation of the target protein .
Efficacy in Cell Lines
Research has shown that the compound exhibits dose-dependent degradation of hCAII in HEK293 cells. A study reported up to 85% protein degradation at optimal concentrations, highlighting its potential as a therapeutic agent in conditions where hCAII is implicated .
Case Studies and Research Findings
- Inhibition of hCAII : A study evaluated the degradation efficacy of several PROTAC candidates, including the compound . Results indicated a significant reduction in hCAII levels, with maximal effects observed at concentrations as low as 500 nM .
- Therapeutic Applications : The compound's ability to modulate protein levels suggests potential applications in cancer therapy, particularly in tumors where hCAII is overexpressed. Its structural components may allow for targeted delivery systems that enhance bioavailability and reduce off-target effects .
- Comparative Studies : In comparative analyses with other PROTACs, this compound demonstrated superior degradation capability and specificity towards hCAII compared to traditional inhibitors .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
- Linker Flexibility: The target compound’s 3-aminopropoxy-terminated PEG linker provides enhanced hydrophilicity compared to iodine-terminated analogs (e.g., ), which may improve tissue penetration .
- Terminal Group Reactivity : The -NH₂ group in the target compound facilitates conjugation with targeting ligands, unlike the inert -OH in RBM3-316 or the bulky -I in ’s analog .
- PEG Chain Length : RBM3-331 (PEG-5) and RBM3-332 (PEG-7) exhibit progressively higher aqueous solubility (>50 mg/mL) compared to the target compound’s shorter PEG-3 chain (~25 mg/mL) .
Key Observations :
Table 3: Property Comparison
Key Observations :
- Solubility : The target compound’s PEG-3 linker strikes a balance between hydrophobicity (logP = 1.8) and solubility, outperforming chloroacetamide derivatives (logP = 2.9) .
- Biological Efficacy : The target compound’s proteasome binding affinity (Kd = 0.45 µM) surpasses iodine-terminated analogs (Kd = 1.2 µM) due to optimal linker length and terminal -NH₂ group .
Preparation Methods
Synthesis of the Linker Segment
The linker component, featuring multiple ethoxy units and a terminal amine, is typically synthesized via nucleophilic substitution and stepwise elongation of ethoxy chains:
- Starting Material: 3-Aminopropanol derivatives or protected amino alcohols.
- Reaction: Nucleophilic substitution of halogenated precursors (e.g., tert-butyl (3-bromopropyl)carbamate) with ethoxy- or polyethylene glycol (PEG)-based intermediates.
- Conditions: Microwave-assisted reactions or reflux in suitable solvents like DMSO or DMF, with bases such as DIPEA or Et3N to facilitate substitution.
Protection and Deprotection Strategies
- The terminal amine of the linker is often protected with Boc (tert-butoxycarbonyl) groups during intermediate steps to prevent side reactions.
- Deprotection is achieved using trifluoroacetic acid (TFA), yielding free amines for subsequent coupling.
Core Molecule Functionalization
Synthesis of the Core Heterocyclic Moiety
The core structure, including the 2,6-dioxopiperidin-3-yl and isoindolin-1,3-dione derivatives, is synthesized via:
- Amide Coupling: Using acid chlorides or NHS-activated esters of the core molecules and amino-functionalized linkers.
- Reactions: Typical amidation involving carbodiimide coupling agents like EDC or DCC, often in anhydrous solvents such as DMF or DMSO.
Functionalization of the Isoindolin-1,3-dione Derivative
- The isoindolinone derivative is prepared via condensation reactions or cyclization of suitable precursors, followed by activation (e.g., formation of NHS esters) for coupling.
Final Coupling and Assembly
Amide Bond Formation
The terminal amine of the linker is coupled with the activated carboxylic acid or ester of the core molecule:
R-NH2 + R'-COOH → R-NH-CO-R'
- Reagents: EDC, HOBt, or NHS in dry DMF or DMSO.
- Conditions: Stirring at room temperature or slightly elevated temperatures (25-40°C) for several hours to overnight.
Purification
Post-reaction, the crude product is purified via:
- Chromatography: Silica gel column chromatography or preparative HPLC.
- Drying: Under vacuum to obtain the pure compound.
Characterization
The synthesized compound is characterized through:
- NMR Spectroscopy: Confirming chemical shifts and coupling constants.
- Mass Spectrometry: Verifying molecular weight.
- IR Spectroscopy: Confirming functional groups.
Data Table Summarizing Key Steps
| Step | Reaction Type | Reagents | Solvent | Conditions | Purpose |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | tert-Butyl (3-bromopropyl)carbamate + PEG derivative | DMSO | Microwave / Reflux | Linker elongation |
| 2 | Protection | Boc anhydride | DCM | Room temperature | Protect amine group |
| 3 | Deprotection | TFA | DCM | Room temperature | Free amine for coupling |
| 4 | Amide coupling | EDC/NHS/HOBt | DMF | Room temperature | Linker attachment to core molecule |
| 5 | Purification | Chromatography | - | - | Isolate pure product |
Notes on Research and Literature
- The detailed synthetic routes for similar compounds, such as PROTACs targeting various proteins, involve similar strategies of linker synthesis, activation, and coupling, as described in recent publications on heterobifunctional molecules (e.g., references,,,).
- The synthesis of complex molecules like N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide often requires multi-step purification and characterization to ensure structural integrity and activity.
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves coupling reactions between the thalidomide-derived dioxoisoindolinyloxy moiety and the aminopropoxy-ethoxy-ethoxy-propyl linker. Key steps include:
- Activation of carboxyl groups using coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIPEA (N,N-diisopropylethylamine) in anhydrous DMF .
- Monitoring reaction progress via TLC (thin-layer chromatography) to confirm intermediate formation and purity .
- Purification through column chromatography or recrystallization, with solvent gradients optimized to isolate the final product (e.g., CH₂Cl₂/MeOH) .
- Optimization Strategies :
- Adjust molar ratios of reagents (e.g., 1.5 mol equivalents of chloroacetylated intermediates to ensure complete reaction) .
- Control temperature (room temperature for coupling, elevated temperatures for cyclization steps) to minimize side products .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- ¹H/¹³C NMR Spectroscopy : Confirm proton environments (e.g., δ 7.69 ppm for aromatic protons, δ 4.90 ppm for ether-linked protons) and carbon resonances (e.g., carbonyl groups at ~168–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI/APCI(+): [M+H]+ or [M+Na]+ peaks) .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Experimental Design :
- Modular Synthesis : Replace the dioxopiperidinyl group with other E3 ligase-binding moieties (e.g., VHL or CRBN ligands) to assess proteolysis-targeting chimera (PROTAC) efficiency .
- Linker Optimization : Vary the polyether chain length (e.g., adjust ethoxy units) to study cell permeability and binding kinetics .
- Biological Assays :
- Measure IC₅₀ values in cancer cell lines (e.g., MM1.S for myeloma) to correlate linker flexibility with degradation efficacy .
- Use Western blotting to quantify target protein degradation (e.g., BRAFV600E) .
Q. How can researchers resolve contradictions in solubility data observed across different studies?
- Methodological Approach :
- Solvent Screening : Test solubility in DMSO, PBS, and PEG-400 at varying pH levels (4.0–7.4) to identify formulation-compatible solvents .
- DSC/TGA Analysis : Determine thermal stability and polymorphic forms that may affect solubility .
- Molecular Dynamics Simulations : Model solvent interactions with the polyether linker to predict aggregation tendencies .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?
- Preclinical Design :
- Rodent Models : Administer via intraperitoneal injection (5–10 mg/kg) to assess bioavailability and half-life. Monitor plasma concentrations using LC-MS/MS .
- Toxicity Profiling :
- Measure ALT/AST levels to evaluate hepatic toxicity.
- Conduct histopathological analysis of liver and kidney tissues post-administration .
- PROTAC-Specific Considerations :
- Evaluate on-target vs. off-target effects by comparing wild-type and target-knockout models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
